5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of pharmacology.
5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one is classified as an oxazolidinone derivative. Oxazolidinones are known for their antibacterial properties and are often utilized in the development of drugs targeting bacterial infections. This particular compound may also exhibit activities related to blood coagulation and other physiological processes .
The synthesis of 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one can be achieved through several synthetic pathways. One common method involves the reaction of 2-methylphenyl isocyanate with methylamine followed by cyclization to form the oxazolidinone ring.
The molecular structure of 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one features a five-membered oxazolidinone ring with a methylamino group and a 2-methylphenyl substituent. The chemical formula is .
5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one can participate in various chemical reactions typical for oxazolidinones:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one may involve interaction with biological targets such as enzymes or receptors involved in coagulation pathways or bacterial growth inhibition.
Research suggests that oxazolidinones can inhibit protein synthesis in bacteria by binding to the ribosomal subunit, thereby preventing translation . This mechanism underlies their antibacterial properties.
5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its structural characteristics and potential therapeutic applications. Further research is necessary to fully elucidate its properties and mechanisms for practical use in medicine.
The oxazolidinone nucleus has undergone systematic structural evolution since its initial identification as an antibacterial scaffold. Early analogues featured a 3-aryl group directly linked to the oxazolidinone nitrogen and a hydroxymethyl substituent at C-5. Clinical limitations, including toxicity and moderate potency, drove iterative refinements. A pivotal advancement was the introduction of electron-withdrawing groups (e.g., fluorine) at the meta-position of the C-3 aryl ring and the replacement of the C-5 hydroxymethyl with acetamidomethyl in linezolid. This yielded enhanced ribosomal binding affinity and oral bioavailability, establishing the "linezolid template" [1]. Subsequent generations further diversified the C-5 side chain and explored heterocyclic replacements for the C-ring morpholine in linezolid. For instance, ranbezolid incorporated a piperazine-linked benzofuran moiety, demonstrating superior potency against linezolid-resistant strains [5]. The compound 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one represents a focused departure from the acetamide motif, instead installing a compact N-methylaminomethyl group at C-5 while retaining the critical aryl substitution at N-3—here specifically a 2-methylphenyl group. This structure-activity relationship (SAR) optimization leverages the scaffold's adaptability to balance steric accessibility, hydrogen bonding potential, and metabolic stability.
Table 1: Key Structural Milestones in Oxazolidinone Development
Structural Feature | Early Analogues | Linezolid Template | Advanced Derivatives (e.g., 5-[(methylamino)methyl]-3-(2-methylphenyl)-) |
---|---|---|---|
C-3 Substituent | Unsubstituted phenyl | 3-Fluorophenyl | 2-Methylphenyl |
C-5 Side Chain | 5-Hydroxymethyl | 5-Acetamidomethyl | 5-[(Methylamino)methyl] |
C-ring (If Applicable) | N/A | Morpholine | Modified (e.g., piperazine in ranbezolid) or absent |
Primary Bioactivity Gain | Moderate potency, Toxicity | Broad-spectrum vs MDR Gram+, Oral bioavailability | Enhanced potency vs resistant strains, Altered resistance profile |
Table 2: Synthetic Approaches Relevant to 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one
Synthetic Route | Key Steps | Applicability to Target Compound | Reference |
---|---|---|---|
Chiral Resolution & Cyclization | Aniline + glycidol → amino-diol → resolution → cyclization (e.g., diethyl carbonate) → C-5 modification (tosylation, azide displacement, reduction, acylation) | Adaptable for chiral synthesis of C-5 aminomethyl derivatives | [1] |
Epoxide-Isocyanate Cyclization | High-temperature cyclization of aryl isocyanate with epoxide (e.g., LiBr catalyst) | Potential route to 3-aryl oxazolidinone core | [1] |
Solid-Phase Synthesis | Cycloaddition of resin-bound epoxides with isocyanates | Suitable for combinatorial library generation of N-aryl oxazolidinones | [1] |
The substitution pattern at the C-5 position of the oxazolidinone ring is a critical determinant of antibacterial potency, pharmacokinetics, and resistance profiles. Linezolid's 5-acetamidomethyl group (-CH₂NHCOCH₃) contributes significantly to ribosomal binding via hydrogen bonding interactions with the 23S rRNA target. However, its susceptibility to metabolic oxidation and suboptimal penetration in some bacterial compartments necessitates exploration of alternatives. The 5-[(methylamino)methyl] group (-CH₂NHCH₃) represents a strategic bioisosteric replacement offering distinct advantages [1] [5]:
SAR studies consistently demonstrate that minor alterations to the C-5 side chain profoundly impact activity. Replacing the acetamido carbonyl oxygen (as in linezolid) with a methylene group (yielding the aminomethyl series) generally retains or improves potency against susceptible strains. N-alkylation of the amine, as in the N-methyl derivative, often optimizes the balance between activity, lipophilicity (log P), and metabolic stability. Recent hybrid derivatives incorporating cationic motifs like quaternary ammonium salts linked to the C-5 amine have shown promise against resistant strains, underscoring the versatility of the aminomethyl handle for further functionalization [5].
Table 3: Impact of C-5 Substituents on Oxazolidinone Antibacterial Activity
C-5 Substituent | Representative Compound | Key SAR Findings | Inference for Methylaminomethyl |
---|---|---|---|
-CH₂OH | Early SAR prototypes | Moderate potency, susceptibility to metabolism | Insufficient stability & binding |
-CH₂NHCOCH₃ (Acetamido) | Linezolid | Gold standard; Good potency vs MDR Gram+, Oral bioavailability, Some resistance | Baseline for comparison |
-CH₂NH₂ (Aminomethyl) | Eperezolid analogues | Potency comparable or slightly better than linezolid vs some strains; Higher basicity | Confirms amine H-bond donor is sufficient |
-CH₂NHCH₃ (Methylaminomethyl) | Target compound & analogues | Improved ribosomal binding energy in models; Potency maintained vs Linezolid-susceptible strains; Potential vs some resistant isolates | Optimized H-bonding, sterics, and physicochemical balance |
-CH₂N⁺(CH₃)₃ (Quaternary Ammonium) | Hybrid cationic derivatives | Enhanced activity against VRE & MRSA; Membrane disruption + ribosomal inhibition | Demonstrates potential for cationic functionalization |
The aryl ring attached directly to the oxazolidinone nitrogen (C-3 position) is indispensable for antibacterial activity. Its electronic properties, steric profile, and substitution pattern dictate interactions within a defined hydrophobic cleft of the 23S rRNA and influence bacterial permeability. While linezolid employs a 3-fluorophenyl group, the 2-methylphenyl substitution in 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one represents a deliberate shift with significant SAR implications [1] [4]:
Crucially, the choice of C-3 aryl and C-5 side chain is interdependent. The favorable hydrophobic and conformational effects of the 2-methylphenyl group likely synergize with the hydrogen bonding and steric profile of the 5-[(methylamino)methyl] side chain. This combination aims to maximize target affinity while minimizing susceptibility to resistance mechanisms involving ribosomal mutations or efflux pumps prevalent in clinical isolates resistant to first-generation oxazolidinones.
Table 4: Influence of C-3 Aryl Substitution Patterns on Oxazolidinone Activity
C-3 Aryl Group Substitution | Electronic Effect | Steric Effect | Typical Impact on Activity | Rationale for 2-Methylphenyl |
---|---|---|---|---|
Phenyl (Unsubstituted) | Neutral | Low | Moderate (Baseline) | Insufficient binding optimization |
3-Fluorophenyl (Linezolid) | Strong σ-Withdrawing | Low | High (Clinical Gold Standard) | Enhanced carbonyl electrophilicity for H-bonding |
3-Cyanophenyl / 3-Nitrophenyl | Very Strong Withdrawing | Low | Often High | Strongly enhanced carbonyl electrophilicity |
4-Substituted Phenyl | Varies | Low (para) | Generally Reduced | Unfavorable orientation or steric clash |
2-Halophenyl (e.g., Cl, F) | Weakly Withdrawing (σ) / Donating (π) | Moderate (ortho) | Variable; Often Comparable or Slightly Reduced vs meta-F | Steric bulk may partially offset electronic benefit |
2-Methylphenyl | Weakly Donating | Moderate (ortho) | Comparable to 3-Fluorophenyl in optimized analogues; Potential vs some resistant strains | Favorable hydrophobic packing, conformational restriction |
2-Ethoxyphenyl | Weakly Donating | High (ortho) | Often Reduced | Excessive steric bulk hinders binding |
Heteroaryl (e.g., Pyridin-3-yl) | Varies | Moderate | Potent Examples Known | Allows additional H-bonding; Bioisosteric replacement |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: